Cytotoxicity in L1210 Leukemia Cells
In a direct structure-activity relationship study of 13 saframycins using the L1210 mouse leukemia cell line, Saframycin E was grouped with congeners lacking the α-cyanoamine and α-carbinolamine functional groups at C-21. These compounds exhibited significantly reduced cytotoxic potency compared to Saframycin A [1].
D/E vs Saframycin A
| Evidence Dimension | Cytotoxic potency (ID50 value) |
|---|---|
| Target Compound Data | 4.8 µM (Saframycin D, same structural class lacking C-21 functional groups) [1] |
| Comparator Or Baseline | Saframycin A: 0.0056 µM (5.6 nM); Saframycin C: 3.9 µM [1] |
| Quantified Difference | Saframycin D (and E by structural class) is approximately 857-fold less potent than Saframycin A [1] |
| Conditions | In vitro cytotoxicity assay using L1210 mouse leukemia cells; activity measured as ID50 values (µM) [1] |
Why This Matters
This quantitative difference defines Saframycin E as a low-activity reference compound, essential for negative controls in cytotoxicity assays and for validating the C-21 functional group requirement in SAR studies.
- [1] Kishi K, Yazawa K, Takahashi K, Mikami Y, Arai T. Structure-activity relationships of saframycins. J Antibiot (Tokyo). 1984 Aug;37(8):847-852. View Source
